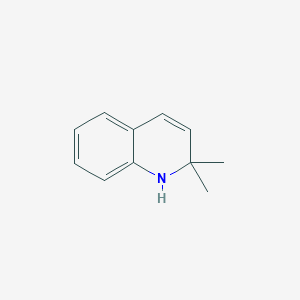

2,2-Dimethyl-1,2-dihydroquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

2,2-dimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSUYSBONRNZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498243 | |

| Record name | 2,2-Dimethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14465-61-3 | |

| Record name | 2,2-Dimethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2,2-Dimethyl-1,2-dihydroquinoline: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-Dimethyl-1,2-dihydroquinoline, a heterocyclic compound of interest to researchers in organic synthesis and drug development. The guide details common synthetic methodologies, extensive characterization data, and experimental protocols. It is important to note that in scientific literature, the synthesis of 2,2-Dimethyl-1,2-dihydroquinoline via the reaction of aniline and acetone is often associated with the concurrent or primary formation of its 4-methyl substituted analogue, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a widely used antioxidant. This guide will focus on the synthesis pathways that can yield the title compound and will clearly differentiate when the data pertains to the closely related TMQ.

Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline

The most prevalent method for synthesizing the 1,2-dihydroquinoline core involves the acid-catalyzed condensation reaction between anilines and acetone or related carbonyl compounds. This reaction can proceed through various intermediates and is influenced by the choice of catalyst and reaction conditions.

General Reaction Pathway: Aniline and Acetone Condensation

The reaction of aniline with acetone in the presence of an acid catalyst is a complex process that can lead to a mixture of products, including 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). The formation of 2,2-Dimethyl-1,2-dihydroquinoline is also reported, often as a component of the product mixture. The reaction mechanism generally involves the formation of a Schiff base, followed by cyclization.

Catalytic Systems

A variety of catalysts have been employed to facilitate this condensation, each with its own advantages in terms of yield, selectivity, and reaction conditions.

-

Brønsted Acids: Traditional acid catalysts such as hydrochloric acid (HCl) have been used.[1]

-

Lewis Acids: Boron trifluoride (BF₃) and its complexes, as well as aluminum bromide (AlBr₃), are effective catalysts for this reaction.[1][2] A combination of hydrogen fluoride and boron trifluoride has been shown to enhance the yield of the monomeric dihydroquinoline.[1]

-

Heterogeneous Catalysts: To overcome issues with corrosion and catalyst separation associated with homogeneous acids, solid acid catalysts have been investigated. These include zeolites (specifically micro-meso-macroporous zeolite H-Y-MMM) and metal-modified 12-tungstophosphoric acid supported on γ-Al₂O₃.[2][3]

-

Metal Triflates: Scandium triflate (Sc(OTf)₃) and Zinc triflate (Zn(OTf)₂) have been used, sometimes under microwave irradiation or solvent-free conditions, to promote the reaction.[2]

Summary of Synthetic Methods

The following table summarizes various reported methods for the synthesis of dihydroquinolines from aniline and acetone.

| Catalyst System | Reactants | Reaction Conditions | Yield | Reference |

| Hydrogen Fluoride & Boron Trifluoride | Aniline, Acetone | 80-150 °C | High monomer yield | [1] |

| BF₃/Aniline Complex | Aniline, Acetone | 100-105 °C | 38.3% (based on aniline) | [1] |

| Zeolite H-Y-MMM | Aniline, Acetone | 60-230 °C, 6-23 hours | Not specified | [2] |

| Scandium Triflate (Sc(OTf)₃) | Aniline, Acetone | Room temp, microwave, 2-6 h | 65% | [2] |

| Zinc Triflate (Zn(OTf)₂) | Aniline, Acetone | Room temp, solvent-free, 22 h | 70-80% | [2] |

| MOF-199 | Anilines, Acetone | Mild, solvent-free | Excellent conversions | [4] |

Experimental Protocols

-

A mixture of aniline (1.5 moles) and a BF₃/aniline complex (8.3 g) is prepared in a suitable reaction vessel.

-

Acetone (871.2 g) is introduced into the mixture over a period of eight hours while maintaining the temperature at 100-105 °C.

-

After the addition is complete, the reaction mixture is held at the same temperature for an additional 30 minutes.

-

The reaction mixture is then cooled to room temperature.

-

The product is isolated and purified by vacuum distillation.

-

Aniline and acetone are mixed with a micro-meso-macroporous zeolite H-Y-MMM catalyst (5-20% by weight).

-

The reaction is carried out at a temperature between 60-230 °C for a period of 6-23 hours in a sealed reactor.

-

After the reaction is complete, the mixture is cooled, and the solid catalyst is separated by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

Characterization of 2,2-Dimethyl-1,2-dihydroquinoline

The structural elucidation of 2,2-Dimethyl-1,2-dihydroquinoline and its derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| N-H | ~3.5 - 5.5 | Broad singlet | Position can vary with solvent and concentration. |

| Aromatic-H | ~6.5 - 7.5 | Multiplet | Complex pattern due to protons on the benzene ring. |

| C3-H | ~5.0 - 5.5 | Doublet | |

| C4-H | ~5.5 - 6.0 | Doublet | |

| C2-CH₃ (gem-dimethyl) | ~1.2 - 1.5 | Singlet | Two singlets may be observed if magnetically non-equivalent. |

Note: The presence of a methyl group at the C4 position in TMQ would introduce an additional singlet in the upfield region.

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic Carbons | 115 - 145 |

| C2 | 50 - 60 |

| C3 | 120 - 130 |

| C4 | 125 - 135 |

| C2-CH₃ (gem-dimethyl) | 25 - 35 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3300 - 3500 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Strong |

| C-N stretch | 1250 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. For 2,2-Dimethyl-1,2-dihydroquinoline (C₁₁H₁₃N), the expected molecular weight is approximately 159.23 g/mol .

Experimental Protocol for Characterization

-

NMR Spectroscopy: A sample of the purified compound (~10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

IR Spectroscopy: A small amount of the sample is analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids) using an FTIR spectrometer.

-

Mass Spectrometry: The sample is introduced into a mass spectrometer (e.g., via GC-MS or direct infusion) to obtain the mass spectrum.

Visualizations

Synthesis Pathway

Caption: General synthesis pathway of 2,2-Dimethyl-1,2-dihydroquinoline.

Experimental Workflow

Caption: Typical experimental workflow for synthesis and characterization.

References

- 1. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 2. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 3. 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) For Research [benchchem.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2-Dimethyl-1,2-dihydroquinoline

Physical Properties

Quantitative physical data for 2,2-Dimethyl-1,2-dihydroquinoline is scarce. The following table summarizes the known physical properties of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ), which is expected to have similar characteristics. TMQ is often used as a stabilizer in rubbers and plastics and typically exists as a complex mixture of oligomers.

| Property | Value |

| Molecular Formula | C₁₂H₁₅N |

| Molar Mass | 173.26 g/mol |

| Appearance | Yellowish to amber pellets, powder, or flakes |

| Melting Point | 72-94 °C |

| Boiling Point | >315 °C |

| Density | 1.08 g/cm³ |

| Solubility | Insoluble in water |

Chemical Properties and Reactivity

1,2-Dihydroquinolines are heterocyclic compounds that exhibit characteristic reactivity patterns. The nitrogen atom and the dihydro-pyridine ring are the primary sites of chemical reactions.

| Property | Description |

| Basicity | The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic and capable of forming salts with acids. |

| Oxidation | 1,2-Dihydroquinolines can be oxidized to the corresponding quinoline. This can occur in the presence of oxidizing agents or through autoxidation, sometimes facilitated by light and air. |

| Reactivity with Electrophiles | The enamine-like character of the dihydro-pyridine ring makes it susceptible to attack by electrophiles. |

| Polymerization | In the case of TMQ, the monomer can undergo polymerization, leading to the formation of dimers, trimers, and higher oligomers. This is a key feature of its use as an antioxidant in industrial applications. |

Experimental Protocols

General Synthesis of 2,2-Disubstituted-1,2-dihydroquinolines

A common method for the synthesis of 2,2-disubstituted-1,2-dihydroquinolines is the acid-catalyzed reaction of an aniline with an appropriate ketone or aldehyde. The following is a generalized protocol for the synthesis of 2,2-Dimethyl-1,2-dihydroquinoline from aniline and acetone.

Materials:

-

Aniline

-

Acetone

-

Acid catalyst (e.g., hydrochloric acid, iodine, or a Lewis acid)

-

Solvent (e.g., toluene or solvent-free)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Chromatography supplies (silica gel, solvents)

Procedure:

-

In a round-bottom flask, combine aniline and a molar excess of acetone.

-

If using a solvent, add toluene.

-

Slowly add the acid catalyst to the reaction mixture while stirring. The reaction can be exothermic.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by washing with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis of 2,2-Dimethyl-1,2-dihydroquinoline: A Technical Guide

Disclaimer: Extensive searches of scientific literature and spectral databases did not yield a complete set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) specifically for 2,2-Dimethyl-1,2-dihydroquinoline. Therefore, this guide presents the available spectroscopic data for the closely related and well-characterized compound, 2,2,4-Trimethyl-1,2-dihydroquinoline , as a representative example to illustrate the expected spectral features and analytical workflow.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic characterization of a dihydroquinoline derivative. The document details the methodologies for key spectroscopic experiments and presents the data in a structured format for clarity and comparative analysis.

Spectroscopic Data Summary for 2,2,4-Trimethyl-1,2-dihydroquinoline

The following tables summarize the key spectroscopic data obtained for 2,2,4-Trimethyl-1,2-dihydroquinoline.

Table 1: ¹H NMR Data of 2,2,4-Trimethyl-1,2-dihydroquinoline

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.9 - 6.5 | m | 4H | Aromatic-H |

| 5.31 | s | 1H | Olefinic-H |

| 3.7 (br s) | s | 1H | N-H |

| 1.98 | s | 3H | C4-CH₃ |

| 1.25 | s | 6H | C2-(CH₃)₂ |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Data of 2,2,4-Trimethyl-1,2-dihydroquinoline

| Chemical Shift (δ, ppm) | Assignment |

| 143.2 | C8a |

| 131.5 | C4 |

| 129.3 | C6 |

| 126.9 | C5 |

| 122.1 | C4a |

| 121.5 | C7 |

| 117.8 | C8 |

| 52.4 | C2 |

| 30.5 | C2-(CH₃)₂ |

| 18.2 | C4-CH₃ |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 3: Key IR Absorption Bands for 2,2,4-Trimethyl-1,2-dihydroquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 | Medium | N-H Stretch |

| 3040 | Medium | Aromatic C-H Stretch |

| 2960, 2920, 2860 | Strong | Aliphatic C-H Stretch |

| 1600, 1480 | Strong | C=C Aromatic Ring Stretch |

| 1360, 1380 | Medium | C-H Bend (gem-dimethyl) |

| 750 | Strong | C-H Out-of-plane Bend |

Sample preparation: Thin film or KBr pellet.

Table 4: Mass Spectrometry Data for 2,2,4-Trimethyl-1,2-dihydroquinoline [1]

| m/z | Relative Intensity (%) | Assignment |

| 173 | 100 | [M]⁺ (Molecular Ion) |

| 158 | 80 | [M-CH₃]⁺ |

| 130 | 20 | [M-C₃H₇]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of dihydroquinoline derivatives.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [2]

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., power-gated decoupling) is employed to obtain the carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the solvent peak or TMS.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy [3][4][5]

-

Sample Preparation (Thin Film Method): A small amount of the solid sample is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone). A drop of the resulting solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plate is first recorded. The sample-coated plate is then placed in the sample holder, and the sample spectrum is acquired. The instrument records an interferogram, which is then Fourier-transformed to produce the final spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed by identifying the characteristic absorption bands corresponding to the different functional groups present in the molecule.

2.3 Mass Spectrometry (MS) [6]

-

Sample Introduction: For a volatile and thermally stable compound like 2,2,4-trimethyl-1,2-dihydroquinoline, direct insertion or gas chromatography (GC) is a suitable sample introduction method.

-

Ionization: Electron Ionization (EI) is a common technique for such molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

References

The Formation of 2,2-Dimethyl-1,2-dihydroquinoline: A Mechanistic and Synthetic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of 2,2-Dimethyl-1,2-dihydroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the core reaction mechanism, provides a comprehensive experimental protocol for its synthesis, and presents key analytical data. The information is structured to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Mechanism of Formation: The Doebner-von Miller Reaction

The synthesis of 2,2-dimethyl-1,2-dihydroquinoline from aniline and acetone proceeds via a variation of the Doebner-von Miller reaction. This acid-catalyzed reaction involves the in situ formation of an α,β-unsaturated carbonyl compound, which then reacts with the aniline to form the dihydroquinoline ring system.

The reaction is initiated by the acid-catalyzed self-condensation of two acetone molecules to form mesityl oxide (4-methyl-3-penten-2-one). This is followed by the conjugate addition of aniline to mesityl oxide, leading to a β-amino ketone intermediate. Subsequent intramolecular cyclization and dehydration yield the final 2,2-dimethyl-1,2-dihydroquinoline product.

The key steps in the mechanism are:

-

Enolization and Aldol Condensation: Acetone undergoes acid-catalyzed enolization, followed by an aldol condensation with a second molecule of acetone to form diacetone alcohol.

-

Dehydration: The diacetone alcohol is then dehydrated under acidic conditions to form the α,β-unsaturated ketone, mesityl oxide.

-

Conjugate Addition: Aniline acts as a nucleophile and attacks the β-carbon of the protonated mesityl oxide in a Michael-type addition.

-

Tautomerization and Cyclization: The resulting enol intermediate tautomerizes to the more stable keto form. The amino group of the aniline moiety then attacks the carbonyl carbon in an intramolecular cyclization step.

-

Dehydration: The final step involves the acid-catalyzed dehydration of the cyclic intermediate to form the stable 2,2-dimethyl-1,2-dihydroquinoline.

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism for the formation of 2,2-Dimethyl-1,2-dihydroquinoline.

Experimental Protocol: Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline

This protocol is based on established procedures for the synthesis of related dihydroquinolines. Researchers should exercise appropriate safety precautions when handling all chemicals.

Materials:

-

Aniline

-

Acetone

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (0.1 mol) and acetone (0.3 mol).

-

Acid Catalysis: Slowly add concentrated hydrochloric acid (0.05 mol) to the stirred mixture. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of 2,2-Dimethyl-1,2-dihydroquinoline.

Quantitative Data

Due to the limited availability of published experimental data for 2,2-Dimethyl-1,2-dihydroquinoline, the following table presents predicted Nuclear Magnetic Resonance (NMR) data. These predictions are based on computational models and analysis of structurally similar compounds and should be used as a reference for experimental verification.

| Parameter | Value | Notes |

| Molecular Formula | C₁₁H₁₃N | |

| Molecular Weight | 159.23 g/mol | |

| Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ||

| Aromatic Protons | 6.5 - 7.2 | Multiplets |

| Vinylic Proton (C3-H) | ~ 5.5 | Doublet |

| Vinylic Proton (C4-H) | ~ 6.3 | Doublet of doublets |

| N-H Proton | 3.5 - 4.5 | Broad singlet |

| Methyl Protons (C2-CH₃) | ~ 1.3 | Singlet (6H) |

| Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ||

| Quaternary Carbon (C2) | ~ 55 | |

| Vinylic Carbon (C3) | ~ 125 | |

| Vinylic Carbon (C4) | ~ 120 | |

| Aromatic Carbons | 115 - 145 | |

| Methyl Carbons (C2-CH₃) | ~ 28 |

Note: The predicted chemical shifts are estimations and may vary from experimentally determined values.

Logical Relationships in Synthesis Optimization

Optimizing the synthesis of 2,2-dimethyl-1,2-dihydroquinoline involves considering the interplay of several factors. The following diagram illustrates the logical relationships between key reaction parameters and their impact on the reaction outcome.

An In-depth Technical Guide on Early Studies of 2,2-Dimethyl-1,2-dihydroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on 2,2-Dimethyl-1,2-dihydroquinoline derivatives, with a particular focus on their synthesis and initial anti-inflammatory screening. The information presented herein is compiled from seminal early studies, offering detailed experimental protocols and quantitative data to support contemporary research and development efforts in medicinal chemistry.

Core Synthesis and Characterization

Early investigations into the synthesis of 2,2-dimethyl-1,2-dihydroquinoline derivatives primarily focused on the acid-catalyzed condensation of anilines with acetone or related compounds. A key study by Dillard, Pavey, and Benslay in 1973 detailed a robust methodology for the preparation of a series of these compounds, which subsequently underwent evaluation for their biological activities.

General Synthesis Workflow

The fundamental synthetic approach involves the reaction of a substituted aniline with an excess of acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate which then cyclizes to form the dihydroquinoline ring. The general workflow is depicted below.

Caption: General workflow for the synthesis of 2,2-Dimethyl-1,2-dihydroquinoline derivatives.

Detailed Experimental Protocols

The following protocols are based on the early literature and provide a detailed methodology for the synthesis of representative 2,2-dimethyl-1,2-dihydroquinoline derivatives.

Synthesis of 2,2-Dimethyl-6-nitro-1,2-dihydroquinoline:

A mixture of 13.8 g (0.1 mole) of p-nitroaniline, 100 ml of acetone, and 1.0 g of iodine was heated at reflux for 24 hours. The excess acetone was then removed by distillation. The residue was subsequently dissolved in 200 ml of benzene and washed with 100 ml of 10% sodium thiosulfate solution, followed by a wash with 100 ml of water. The organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure. The resulting solid was recrystallized from ethanol to yield the pure product.

Synthesis of 6-Chloro-2,2-dimethyl-1,2-dihydroquinoline:

A solution of 12.7 g (0.1 mole) of p-chloroaniline in 100 ml of acetone was saturated with dry hydrogen chloride gas. The mixture was then heated at reflux for 18 hours. After cooling, the reaction mixture was poured into 200 ml of water and neutralized with 10% sodium hydroxide solution. The resulting mixture was extracted with two 100 ml portions of diethyl ether. The combined ether extracts were dried over anhydrous magnesium sulfate, and the solvent was removed by distillation. The crude product was purified by vacuum distillation.

Physical and Spectroscopic Data

The synthesized compounds were characterized by their physical properties and, where available in early studies, by spectroscopic methods. The following table summarizes the data for key derivatives as reported in the 1973 study by Dillard et al.

| Compound | Substituent (R) | Molecular Formula | Melting Point (°C) / Boiling Point (°C @ mmHg) | Yield (%) |

| 1 | H | C₁₁H₁₃N | 103-105 @ 0.5 | 60 |

| 2 | 6-CH₃ | C₁₂H₁₅N | 110-112 @ 0.5 | 65 |

| 3 | 6-OCH₃ | C₁₂H₁₅NO | 125-127 @ 0.5 | 55 |

| 4 | 6-Cl | C₁₁H₁₂ClN | 128-130 @ 0.5 | 70 |

| 5 | 6-NO₂ | C₁₁H₁₂N₂O₂ | 145-147 | 50 |

| 6 | 8-CH₃ | C₁₂H₁₅N | 108-110 @ 0.5 | 58 |

Early Biological Investigations: Anti-inflammatory Activity

The primary biological evaluation of these derivatives in early studies was focused on their anti-inflammatory properties. The carrageenan-induced erythema assay in guinea pigs was a standard method employed during this period to assess acute anti-inflammatory effects.

Anti-inflammatory Screening Protocol: Carrageenan-Induced Erythema in Guinea Pigs

The following protocol outlines the methodology used to evaluate the anti-inflammatory activity of the 2,2-dimethyl-1,2-dihydroquinoline derivatives.

Experimental Workflow:

Caption: Workflow for the carrageenan-induced erythema assay in guinea pigs.

Detailed Procedure:

-

Animal Preparation: Male Hartley guinea pigs weighing between 350 and 400 g were used. The backs of the animals were clipped free of hair 24 hours prior to the experiment.

-

Compound Application: The test compounds were dissolved in a suitable vehicle (e.g., acetone-chloroform-ethanol) and applied topically to a defined area on the depilated back. Control groups received either the vehicle alone or a standard anti-inflammatory drug.

-

Inflammation Induction: Thirty minutes after compound application, the animals were exposed to ultraviolet radiation to induce a minimal erythema. Immediately following irradiation, a 0.1 ml of 1% carrageenan solution in saline was injected intradermally at the irradiated site.

-

Erythema Scoring: The resulting erythema was scored at 2, 3, and 4 hours after the carrageenan injection on a scale of 0 to 4, where 0 represents no erythema and 4 represents maximal erythema.

-

Data Analysis: The percentage inhibition of erythema was calculated for each compound at each time point relative to the vehicle-treated control group.

Quantitative Anti-inflammatory Data

The following table summarizes the anti-inflammatory activity of the synthesized 2,2-dimethyl-1,2-dihydroquinoline derivatives as reported by Dillard et al. (1973). The data represents the percentage inhibition of carrageenan-induced erythema at a topical dose of 0.1 mg per site.

| Compound | Substituent (R) | % Inhibition at 2 hours | % Inhibition at 3 hours | % Inhibition at 4 hours |

| 1 | H | 25 | 30 | 28 |

| 2 | 6-CH₃ | 35 | 45 | 40 |

| 3 | 6-OCH₃ | 40 | 55 | 50 |

| 4 | 6-Cl | 30 | 40 | 35 |

| 5 | 6-NO₂ | 10 | 15 | 12 |

| 6 | 8-CH₃ | 20 | 25 | 22 |

| Indomethacin | (Positive Control) | 50 | 65 | 60 |

Early Mechanistic Considerations

The early studies on 2,2-dimethyl-1,2-dihydroquinoline derivatives were primarily focused on synthesis and initial pharmacological screening. As such, there is a notable absence of detailed investigations into the specific signaling pathways or molecular mechanisms of action in the literature from this period. The anti-inflammatory effects were generally attributed to the inhibition of prostaglandin synthesis, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) of that era. However, definitive studies to confirm this hypothesis for this specific class of compounds were not reported in the initial publications.

Conclusion

The foundational research on 2,2-dimethyl-1,2-dihydroquinoline derivatives established a viable synthetic route and demonstrated their potential as anti-inflammatory agents. The work of Dillard, Pavey, and Benslay provided a crucial starting point, offering detailed protocols and initial quantitative data that have paved the way for further exploration of this chemical scaffold. While early studies lacked in-depth mechanistic investigations, they successfully highlighted the therapeutic potential of these compounds, encouraging subsequent research in the field of medicinal chemistry. This guide serves as a valuable resource for researchers seeking to build upon these early discoveries in the ongoing quest for novel and effective therapeutic agents.

Potential Biological Targets of 2,2-Dimethyl-1,2-dihydroquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,2-dimethyl-1,2-dihydroquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active molecules. While the parent compound has been the subject of limited direct investigation, its derivatives have demonstrated a wide spectrum of pharmacological activities, indicating the significant therapeutic potential of this chemical core. This technical guide provides a comprehensive overview of the known and potential biological targets of 2,2-dimethyl-1,2-dihydroquinoline and its analogs. We consolidate quantitative data on their biological activities, present detailed experimental protocols for key assays, and visualize the implicated signaling pathways. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the 2,2-dimethyl-1,2-dihydroquinoline structure.

Introduction

The quinoline ring system is a prominent feature in a vast number of natural products and synthetic compounds with significant biological activities. The partially saturated 1,2-dihydroquinoline scaffold, particularly with gem-dimethyl substitution at the 2-position, offers a unique three-dimensional structure that has proven to be a valuable starting point for the design of new therapeutic agents. The most extensively studied analog, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is a well-established antioxidant.[1][2] This foundational activity has spurred investigations into a broader range of biological effects, revealing the potential of this chemical class to modulate various cellular processes.

This guide will explore the key biological activities associated with the 2,2-dimethyl-1,2-dihydroquinoline core, including its antioxidant, anticancer, and enzyme inhibitory properties. We will delve into the molecular mechanisms underlying these activities and provide practical information for researchers to further explore this promising class of compounds.

Key Biological Activities and Potential Targets

The biological activities of 2,2-dimethyl-1,2-dihydroquinoline derivatives are diverse, suggesting multiple potential molecular targets within the cell. The primary areas of investigation are summarized below.

Antioxidant Activity

The antioxidant properties of 2,2-dimethyl-1,2-dihydroquinoline derivatives, particularly TMQ, are well-documented.[1][2] The mechanism of action is believed to involve the donation of a hydrogen atom from the secondary amine in the dihydroquinoline ring to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1] This activity is foundational to its protective effects in various contexts.

Anticancer Activity

A significant body of research has focused on the anticancer potential of dihydroquinoline derivatives. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines.[3] The proposed mechanisms of action are multifaceted and include:

-

Induction of Apoptosis: Dihydroquinoline derivatives have been observed to trigger programmed cell death in cancer cells.[4][5] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[6][7][8]

-

Cell Cycle Arrest: Some derivatives have been shown to halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[4]

-

Inhibition of Signaling Pathways: These compounds can interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and NF-κB pathways.[9][10][11][12]

Enzyme Inhibition

2,2-Dimethyl-1,2-dihydroquinoline derivatives have been identified as inhibitors of several enzymes, highlighting their potential for the treatment of various diseases:

-

α-Glucosidase Inhibition: Several studies have reported the ability of quinoline derivatives to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[13][14] This activity suggests a potential therapeutic application in the management of type 2 diabetes.

-

Proteasome Inhibition: The proteasome is a cellular machinery responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. Certain heterocyclic compounds, including quinoline derivatives, have been investigated as proteasome inhibitors.

-

DNA Interacting Enzyme Inhibition: Some quinoline-based compounds have been shown to inhibit enzymes that interact with DNA, such as DNA methyltransferases.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of various 2,2-dimethyl-1,2-dihydroquinoline derivatives. It is important to note that the majority of the data is for substituted analogs, with 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) being a prominent example.

Table 1: Anticancer Activity of 2,2-Dimethyl-1,2-dihydroquinoline Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 2,2-Dimethyl-4-phenyl-1,2-dihydroquinoline analog | HeLa (Cervical Cancer) | MTT | 8.3 | [15] |

| 2,2-Dimethyl-4-phenyl-1,2-dihydroquinoline analog | PC3 (Prostate Cancer) | MTT | 31.37 | [15] |

| Tetrahydroquinolinone derivative | HCT-116 (Colon Cancer) | MTT | Potent | [4] |

| Tetrahydroquinolinone derivative | A549 (Lung Cancer) | MTT | Potent | [4] |

| Dihydroquinoline derivative | B16F10 (Melanoma) | In vitro | - | [3] |

| Dihydroquinoline derivative | MDA-MB-231 (Breast Cancer) | In vitro | - | [3] |

Table 2: α-Glucosidase Inhibitory Activity of Quinoline Derivatives

| Compound/Derivative | Enzyme Source | Assay | IC50 (µM) | Reference |

| Quinoline-based triazole hybrid | α-glucosidase | In vitro | 1.20 | |

| Quinoline derivative | α-glucosidase | In vitro | Potent | [14] |

Table 3: Antioxidant Activity of Quinoline Derivatives

| Compound/Derivative | Assay | Result | Reference |

| 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) | DPPH Radical Scavenging | Effective Antioxidant | [1][2] |

| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | DPPH Radical Scavenging | Potent Activity | [9] |

| Quinolin-5-ylamine derivative | DPPH Radical Scavenging | 58.0% scavenging at 200 µg/mL | [16] |

Experimental Protocols

This section provides detailed protocols for key experiments cited in the literature for the evaluation of 2,2-dimethyl-1,2-dihydroquinoline derivatives.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a range from 0.1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 0.1%). Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow color in the presence of an antioxidant.

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations (e.g., 10-500 µg/mL) to 100 µL of the DPPH solution. A blank containing only methanol and a control containing methanol and DPPH solution are also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[16]

α-Glucosidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which hydrolyzes a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) to produce a colored product (p-nitrophenol).

Protocol:

-

Reaction Mixture: In a 96-well plate, pre-incubate 20 µL of the test compound at various concentrations with 20 µL of α-glucosidase solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8) at 37°C for 10 minutes.[13][14]

-

Substrate Addition: Initiate the reaction by adding 20 µL of pNPG solution.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without inhibitor). The IC50 value is determined from a dose-response curve.

Signaling Pathways and Molecular Mechanisms

The biological effects of 2,2-dimethyl-1,2-dihydroquinoline derivatives are often linked to their ability to modulate key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature of many cancers. Some quinoline derivatives have been shown to inhibit this pathway, leading to decreased cancer cell survival.[10][12]

Caption: Inhibition of the PI3K/Akt signaling pathway by 2,2-dimethyl-1,2-dihydroquinoline derivatives.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation and cell survival. Its chronic activation is implicated in various inflammatory diseases and cancers. Dihydroquinoline derivatives have been shown to suppress NF-κB activation, contributing to their anti-inflammatory and anticancer effects.[9][11]

Caption: Inhibition of the NF-κB signaling pathway by 2,2-dimethyl-1,2-dihydroquinoline derivatives.

Apoptosis Induction Workflow

The induction of apoptosis is a key mechanism of anticancer activity for many 2,2-dimethyl-1,2-dihydroquinoline derivatives. The experimental workflow to investigate this process typically involves a series of cell-based assays.

Caption: Experimental workflow for investigating apoptosis induction by 2,2-dimethyl-1,2-dihydroquinoline derivatives.

Conclusion and Future Directions

The 2,2-dimethyl-1,2-dihydroquinoline scaffold represents a versatile and promising platform for the development of new therapeutic agents. The diverse biological activities exhibited by its derivatives, including antioxidant, anticancer, and enzyme inhibitory effects, underscore the potential of this chemical class. The modulation of key signaling pathways such as PI3K/Akt and NF-κB provides a mechanistic basis for these activities and offers opportunities for targeted drug design.

Future research should focus on several key areas:

-

Synthesis and Evaluation of the Parent Compound: A thorough investigation of the biological activities of the unsubstituted 2,2-dimethyl-1,2-dihydroquinoline is warranted to establish a baseline for structure-activity relationship studies.

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 2,2-dimethyl-1,2-dihydroquinoline core will be crucial to optimize potency and selectivity for specific biological targets.

-

In Vivo Studies: Promising lead compounds identified through in vitro screening should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Target Deconvolution: For compounds with interesting phenotypes, target identification and deconvolution studies will be essential to fully elucidate their mechanisms of action.

References

- 1. nbinno.com [nbinno.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sid.ir [sid.ir]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, Molecular Docking, Antiapoptotic and Caspase-3 Inhibition of New 1,2,3-Triazole/Bis-2(1H)-Quinolinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. In vitro α-glucosidase inhibitory assay [protocols.io]

- 15. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. growingscience.com [growingscience.com]

The 2,2-Dimethyl-1,2-dihydroquinoline Scaffold: A Comprehensive Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 2,2-dimethyl-1,2-dihydroquinoline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its unique structural features provide a versatile platform for the development of novel therapeutic agents across multiple disease areas, including cancer and inflammation. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of the 2,2-dimethyl-1,2-dihydroquinoline scaffold, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Synthesis of the 2,2-Dimethyl-1,2-dihydroquinoline Scaffold

The synthesis of the 2,2-dimethyl-1,2-dihydroquinoline core can be achieved through several methodologies, with the acid-catalyzed condensation of anilines with acetone or other suitable carbonyl compounds being a prominent approach.[1][2] Variations of the Skraup reaction and the use of different catalysts have been explored to improve yields and reaction conditions.[1]

A general synthetic workflow is outlined below:

Caption: General synthesis of the 2,2-dimethyl-1,2-dihydroquinoline scaffold.

Experimental Protocol: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline

This protocol describes a method for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, a common derivative of the core scaffold.

Materials:

-

Aniline

-

Acetone

-

Micro-meso-macroporous zeolite H-Y-MMM catalyst

-

Solvent (e.g., Toluene)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, combine aniline, a molar excess of acetone, and the micro-meso-macroporous zeolite H-Y-MMM catalyst (5–20% by weight of aniline).[1]

-

The reaction mixture is heated to a temperature between 60–230 °C.[1]

-

The reaction is allowed to proceed for 6–23 hours, with progress monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The heterogeneous catalyst is removed by filtration.

-

The solvent and excess acetone are removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,2,4-trimethyl-1,2-dihydroquinoline.

Anticancer Activity

Derivatives of the 2,2-dimethyl-1,2-dihydroquinoline scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines.[3][4] The mechanism of action is often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[5]

Quantitative Data: Cytotoxicity of 2,2-Dimethyl-1,2-dihydroquinoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,2-Dimethyl-2,3-dihydro-4(1H)-quinolinone based chalcones | DLD-1 (Colon) | Low micromolar | [4][6] |

| 2,2-Dimethyl-2,3-dihydro-4(1H)-quinolinone based chalcones | NCI-N87 (Gastric) | Low micromolar | [4][6] |

| Ethyl-2-cyano-2-(2-(methoxycarbonyl)allyl)quinoline-1(2H)-carboxylate (Compound 5) | HepG2 (Liver) | Not specified, but highest cytotoxicity among tested compounds | [3] |

| Ethyl-2-cyano-2-(2-(methoxycarbonyl)allyl)quinoline-1(2H)-carboxylate (Compound 5) | SMMC (Liver) | Not specified, but highest cytotoxicity among tested compounds | [3] |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | Potent cytotoxicity | [5] |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | Potent cytotoxicity | [5] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[7][8]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

96-well plates

-

2,2-Dimethyl-1,2-dihydroquinoline test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the 2,2-dimethyl-1,2-dihydroquinoline derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity

The 2,2-dimethyl-1,2-dihydroquinoline scaffold has also been investigated for its anti-inflammatory properties.[10][11] Derivatives have shown the ability to reduce inflammation in in vivo models, suggesting their potential as therapeutic agents for inflammatory disorders.

Quantitative Data: Anti-inflammatory Activity

While specific IC50 values for anti-inflammatory activity are not consistently reported in the initial searches, studies have demonstrated significant inhibition of edema in animal models. For example, some 2,2-dimethyl-1,2-dihydroquinoline derivatives have been shown to reduce carrageenan-induced paw edema in rats.[10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[12][13][14]

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan (1% w/v in saline)

-

2,2-Dimethyl-1,2-dihydroquinoline test compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a positive control group receives the standard anti-inflammatory drug.

-

Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[14][15]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[15]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Signaling Pathway Modulation: The NF-κB Connection

The anti-inflammatory and, in some cases, anticancer effects of quinoline derivatives have been linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17][18][19] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.

Caption: Putative modulation of the NF-κB signaling pathway by 2,2-dimethyl-1,2-dihydroquinoline derivatives.

This diagram illustrates the canonical NF-κB signaling pathway and potential points of inhibition by 2,2-dimethyl-1,2-dihydroquinoline derivatives. By inhibiting the IKK complex or the nuclear translocation of NF-κB, these compounds can suppress the transcription of pro-inflammatory genes, thereby exerting their anti-inflammatory effects.

Conclusion

The 2,2-dimethyl-1,2-dihydroquinoline scaffold represents a valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in the realms of anticancer and anti-inflammatory research, make it a compelling target for further investigation. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity. Future studies focusing on structure-activity relationship (SAR) optimization and the elucidation of precise molecular mechanisms will be crucial in advancing compounds based on this scaffold towards clinical applications.

References

- 1. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes | Anticancer Research [ar.iiarjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

- 6. Design, synthesis and evaluation of novel 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one based chalcones as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and antiinflammatory activity of some 2,2-dimethyl-1,2-dihydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 13. inotiv.com [inotiv.com]

- 14. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and the evolution of synthetic methodologies for 2,2-Dimethyl-1,2-dihydroquinoline, a heterocyclic compound that has paved the way for the development of various industrial and pharmaceutical molecules. This document provides a comprehensive overview, from the seminal work of the 19th century to modern catalytic advancements, complete with comparative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Historical Perspective: The Dawn of Quinoline Synthesis

The journey into the synthesis of 2,2-Dimethyl-1,2-dihydroquinoline is intrinsically linked to the broader discovery of quinoline synthesis. The foundational work in this area was laid in the late 19th century, with the Doebner-von Miller reaction , first described by Oscar Doebner and Wilhelm von Miller in 1881, marking a pivotal moment.[1][2][3] This reaction, a modification of the Skraup synthesis, involved the reaction of anilines with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst to yield quinolines.[3][4]

The synthesis of 2,2-Dimethyl-1,2-dihydroquinoline and its close, often co-synthesized analog, 2,2,4-trimethyl-1,2-dihydroquinoline, is a specific application of the Doebner-von Miller reaction where acetone serves as the primary building block.[5][6] Under acidic conditions, acetone undergoes self-condensation to form mesityl oxide, an α,β-unsaturated ketone, in situ. This intermediate then reacts with aniline to form the dihydroquinoline ring system. The early syntheses were often characterized by harsh reaction conditions, typically employing strong acids like hydrochloric acid, and often resulted in the formation of polymeric byproducts.[7]

Comparative Analysis of Synthetic Methodologies

The synthesis of 2,2-Dimethyl-1,2-dihydroquinoline has evolved significantly since its discovery. Various catalysts and reaction conditions have been explored to improve yield, selectivity, and sustainability. The following table summarizes key quantitative data from different synthetic approaches.

| Method/Catalyst | Reactants | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| Historical Methods | |||||

| Hydrochloric Acid | Aniline, Acetone | 100-140 | 5.5 - 6 h | ~19-28 | [7] |

| p-Toluenesulfonic Acid | Aniline, Acetone | 140-145 | 6 h | 59.5 | [7] |

| Modern Methods | |||||

| Iodine | Aniline, Acetone | 145 | 2-3 days | Not specified | [8] |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Aniline, Acetone | ≤ 50 | Not specified | Not specified | [8] |

| Hydrogen Fluoride & Boron Trifluoride | Aniline, Mesityl Oxide | 140-150 | 4-5 h | 82.8 | [7] |

| Scandium Triflate (Sc(OTf)₃) (Microwave) | Aniline, Acetone | Room Temp. | 2-6 h | 65 | [8] |

| Zinc Triflate (Zn(OTf)₂) | Aniline, Acetone | Room Temp. - 70 | 11-22 h | 70-80 | [8] |

| Zeolite H-Y-MMM | Aniline, Acetone | 60-230 | 6-23 h | Not specified | [8] |

| MOF-199 | Aniline, Acetone | 80 | 18-24 h | 74 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of 2,2-Dimethyl-1,2-dihydroquinoline and its derivatives.

Historical Synthesis using a Brønsted Acid (Adapted from early literature)

Objective: To replicate the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline using a traditional acid catalyst.

Materials:

-

Aniline

-

Acetone

-

p-Toluenesulfonic acid monohydrate

-

Apparatus for heating and distillation

Procedure:

-

A mixture of aniline (1.5 moles) and p-toluenesulfonic acid monohydrate (14.3 g) is prepared in a suitable reaction vessel.[7]

-

The mixture is heated to a temperature of 140-145 °C.[7]

-

Acetone (523 g) is added dropwise to the heated mixture over a period of six hours, maintaining the reaction temperature.[7]

-

After the addition is complete, the reaction is continued for a specified duration.

-

The reaction mixture is then subjected to distillation to separate the unreacted aniline and the product.

-

The monomeric 2,2,4-trimethyl-1,2-dihydroquinoline is collected as a distillate fraction. The reported yield for the monomer is approximately 59.5%.[7]

Modern Synthesis using a Metal-Organic Framework (MOF-199) Catalyst

Objective: To synthesize 2,2,4-trimethyl-1,2-dihydroquinoline using a reusable, heterogeneous catalyst under solvent-free conditions.

Materials:

-

Aniline

-

Acetone

-

MOF-199 catalyst

-

Sealed reaction tube

Procedure:

-

In a sealed tube, aniline (1.0 mmol) and acetone (10 mmol) are combined.[9]

-

MOF-199 catalyst (2.5 mol%) is added to the mixture.[9]

-

The sealed tube is heated to 80 °C and maintained for 18-24 hours.[9]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solid catalyst is separated from the liquid product by filtration.

-

The resulting product is purified, if necessary, by column chromatography. This method has a reported yield of 74%.[9]

Mechanistic Pathways and Visualizations

The synthesis of 2,2-Dimethyl-1,2-dihydroquinoline and its 4-methyl analog from aniline and acetone proceeds through a series of well-defined steps. The following diagrams, rendered in DOT language, illustrate the key mechanistic pathways.

Doebner-von Miller Reaction Mechanism

The classical Doebner-von Miller synthesis involves the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound. In the case of using acetone, the α,β-unsaturated species, mesityl oxide, is formed in situ.

Caption: General mechanism of the Doebner-von Miller reaction for 2,2,4-trimethyl-1,2-dihydroquinoline synthesis.

Experimental Workflow for MOF-Catalyzed Synthesis

This workflow illustrates the streamlined process of synthesizing 2,2-Dimethyl-1,2-dihydroquinoline using a heterogeneous MOF catalyst.

Caption: Experimental workflow for the MOF-199 catalyzed synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.

Conclusion

The synthesis of 2,2-Dimethyl-1,2-dihydroquinoline, rooted in the historic Doebner-von Miller reaction, has undergone significant refinement over the past century. From the harsh conditions of early Brønsted acid catalysis to the milder, more efficient, and reusable catalytic systems of today, the evolution of this synthesis reflects the broader advancements in organic chemistry. The development of catalysts such as metal triflates, zeolites, and metal-organic frameworks has not only improved yields and simplified procedures but also aligns with the principles of green chemistry by enabling solvent-free reactions and catalyst recycling. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways, from their historical origins to their modern applications, is crucial for the rational design and efficient production of novel quinoline-based therapeutic agents. The methodologies and data presented in this guide offer a solid foundation for further exploration and innovation in this important area of heterocyclic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. synarchive.com [synarchive.com]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. Doebner-Miller_reaction [chemeurope.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 8. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Solubility and stability of 2,2-Dimethyl-1,2-dihydroquinoline in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticipated solubility and stability of 2,2-Dimethyl-1,2-dihydroquinoline in common laboratory solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on predicting its behavior based on fundamental chemical principles and providing detailed experimental protocols for its empirical determination.

Introduction to 2,2-Dimethyl-1,2-dihydroquinoline

2,2-Dimethyl-1,2-dihydroquinoline is a heterocyclic organic compound. Its structure, featuring a dihydroquinoline core with two methyl groups at the 2-position, suggests it is a relatively non-polar molecule with a basic nitrogen atom. This structure is the primary determinant of its solubility and stability characteristics. Understanding these properties is crucial for its application in drug discovery, chemical synthesis, and other research areas.

Predicted Solubility Profile

The principle of "like dissolves like" is the foundation for predicting the solubility of 2,2-Dimethyl-1,2-dihydroquinoline. As a molecule with significant non-polar character due to its hydrocarbon backbone, it is expected to be more soluble in non-polar organic solvents. Its basic nitrogen, however, may allow for salt formation in acidic solutions, thereby increasing its solubility in aqueous media under certain pH conditions.

Table 1: Predicted Qualitative Solubility of 2,2-Dimethyl-1,2-dihydroquinoline in Common Laboratory Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Insoluble in Water; Soluble in Alcohols | The non-polar hydrocarbon structure will likely limit solubility in highly polar water. Solubility is expected to be higher in alcohols due to their lower polarity compared to water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can typically dissolve a wide range of compounds, including those with moderate to low polarity. |

| Non-Polar | Dichloromethane, Ethyl Acetate, Hexane, Toluene | Highly Soluble | The non-polar nature of these solvents aligns well with the largely non-polar structure of 2,2-Dimethyl-1,2-dihydroquinoline. |

| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | Soluble | The basic nitrogen atom can be protonated to form a more polar salt, which is expected to be soluble in aqueous acidic solutions.[1][2] |

| Aqueous Base | Dilute NaOH, Dilute NaHCO₃ | Insoluble | The compound is not expected to react with or be solvated by aqueous basic solutions.[1][2] |

Predicted Stability Profile and Degradation Pathways

The stability of 2,2-Dimethyl-1,2-dihydroquinoline is influenced by its susceptibility to oxidation, hydrolysis, and photolysis. The dihydroquinoline ring system can be sensitive to oxidation, potentially leading to the formation of the corresponding quinoline or other oxidized products.

Potential Degradation Pathways:

-

Oxidation: The dihydroquinoline ring is susceptible to oxidation, which could lead to the formation of the aromatic quinoline derivative or hydroxylated species. This can be accelerated by exposure to air, light, and certain metal ions.

-

Hydrolysis: While generally stable to hydrolysis, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring-opening or other degradative reactions.

-

Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic for many nitrogen-containing heterocyclic compounds.

Experimental Protocols

To empirically determine the solubility and stability of 2,2-Dimethyl-1,2-dihydroquinoline, the following experimental protocols are recommended.

Solubility Determination

A common method for determining solubility involves adding a known amount of the compound to a specific volume of solvent and observing the point at which no more solute dissolves.

Protocol for Qualitative Solubility Testing:

-

Add approximately 25 mg of 2,2-Dimethyl-1,2-dihydroquinoline to a small test tube.[1]

-

Add 0.75 mL of the desired solvent in small portions, shaking vigorously after each addition.[1]

-

Continue adding solvent and shaking for up to 60 seconds.[3]

-

Observe if the compound completely dissolves (soluble), partially dissolves (partially soluble), or does not dissolve (insoluble).[3][4]

-

For aqueous solutions, the pH can be tested with litmus paper to determine if the compound is acidic or basic.[2]

Protocol for Quantitative Solubility Determination (Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of 2,2-Dimethyl-1,2-dihydroquinoline to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant to remove any remaining solid particles.

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is then expressed in units such as mg/mL or mol/L.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound.[5] These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[5]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Typical Duration |

| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours |

| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours |

| Oxidation | 3% H₂O₂ | 24 - 72 hours |

| Thermal Stress | 60°C | 24 - 72 hours |

| Photostability | ICH Q1B compliant light exposure | Variable |

Protocol for HPLC-Based Stability Assay:

-

Prepare solutions of 2,2-Dimethyl-1,2-dihydroquinoline in the chosen solvent at a known concentration.

-

Expose the solutions to the stress conditions outlined in Table 2.

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each solution.

-

Neutralize the acidic and basic samples if necessary.

-

Analyze the samples by a validated stability-indicating HPLC method.[6][7] This method must be able to separate the parent compound from all potential degradation products.[8]

-

Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.

-

The rate of degradation can be determined, and the degradation pathway can be elucidated by identifying the structure of the degradation products, often using techniques like LC-MS/MS.[6]

Visualized Workflows

The following diagrams illustrate the logical workflows for assessing the solubility and stability of 2,2-Dimethyl-1,2-dihydroquinoline.

Caption: Workflow for determining the solubility of a compound.

Caption: Workflow for assessing the stability of a compound.

Conclusion

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. scribd.com [scribd.com]

- 3. chem.ws [chem.ws]

- 4. saltise.ca [saltise.ca]

- 5. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Notes and Protocols: 2,2-Dimethyl-1,2-dihydroquinoline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1,2-dihydroquinoline, and its substituted variants such as 2,2,4-trimethyl-1,2-dihydroquinoline, are versatile heterocyclic scaffolds that serve as valuable building blocks in organic synthesis. Their unique structural features and reactivity allow for the construction of a diverse array of more complex molecules, including fused heterocyclic systems and compounds with significant biological activities. This document provides an overview of the applications of 2,2-Dimethyl-1,2-dihydroquinoline in the synthesis of bioactive molecules, complete with detailed experimental protocols and data presented for easy reference.

Synthetic Applications

2,2-Dimethyl-1,2-dihydroquinolines are primarily synthesized through the condensation of anilines with acetone or other related carbonyl compounds. Various catalytic systems have been developed to improve the efficiency and selectivity of this reaction. Once formed, this scaffold can be further elaborated into a range of derivatives with interesting pharmacological properties.

Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline

The synthesis of the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, is a cornerstone reaction. Different catalysts can be employed, each with its own advantages in terms of reaction conditions and yield.

Table 1: Catalytic Systems for the Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline

| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Micro-meso-macroporous zeolite H-Y-MMM | Aniline, Acetone | - | 60–230 | 6–23 | Not Specified | [1] |

| Scandium triflate (Sc(OTf)₃) | Aniline, Acetone (1:600) | CH₃CN | Room Temp | 2–6 | 65 | [1] |

| Zinc triflate (Zn(OTf)₂) | Aniline, Acetone | No Solvent | Room Temp | 22 | 70-80 | [1] |

| Hydrogen Fluoride (HF) and Boron Trifluoride (BF₃) | Aniline, Acetone | - | 80–150 | - | Not Specified |

Synthesis of Fused Heterocyclic Systems

The dihydroquinoline core can be a precursor to more complex, fused heterocyclic systems. For instance, the Vilsmeier-Haack formylation of 1,2,2,4-tetramethyl-1,2-dihydroquinoline yields the corresponding 6-carbaldehyde, which can then undergo condensation reactions to form coumarin and other fused systems.[2]

Bioactive Derivatives and Mechanisms of Action

Derivatives of 2,2-Dimethyl-1,2-dihydroquinoline have shown promise as anti-inflammatory and anticancer agents. Understanding their mechanism of action is crucial for the development of new therapeutics.

Anti-inflammatory and Antioxidant Activity